6-Methylspiro[2.5]octan-6-amine
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Overview
Description
6-Methylspiro[25]octan-6-amine is a chemical compound with the molecular formula C₉H₁₇N It is characterized by a spirocyclic structure, which includes a spiro[25]octane ring system with a methyl group and an amine functional group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[2.5]octan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 6-Methylspiro[2.5]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl group or the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
6-Methylspiro[2.5]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methylspiro[2.5]octan-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity .
Comparison with Similar Compounds
N-Methylspiro[2.5]octan-6-amine: This compound has a similar spirocyclic structure but with an additional methyl group on the amine nitrogen.
6-Methylspiro[2.5]octan-6-ylmethanamine hydrochloride: This compound features a methanamine group instead of an amine group.
Uniqueness: 6-Methylspiro[2.5]octan-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spirocyclic structure and the presence of both a methyl group and an amine group at the 6th position make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17N |
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Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-methylspiro[2.5]octan-6-amine |
InChI |
InChI=1S/C9H17N/c1-8(10)2-4-9(5-3-8)6-7-9/h2-7,10H2,1H3 |
InChI Key |
WEPJHWIAONUGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)N |
Origin of Product |
United States |
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